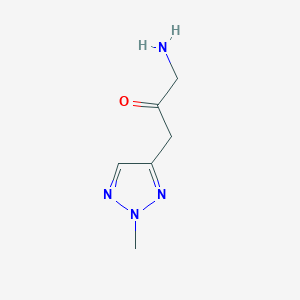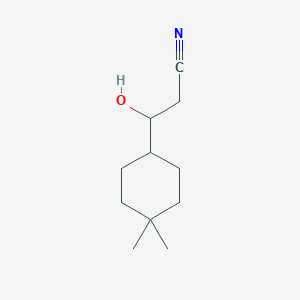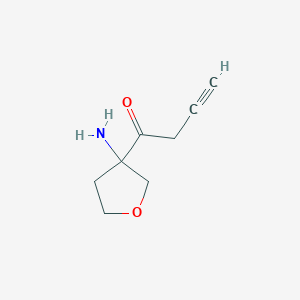
2-Cyclopentyl-2-methylpropanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopentyl-2-methylpropanedioic acid is an organic compound with the molecular formula C₉H₁₄O₄ It is a derivative of propanedioic acid, characterized by the presence of a cyclopentyl and a methyl group attached to the central carbon atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-2-methylpropanedioic acid typically involves the alkylation of malonic acid derivatives. One common method is the reaction of cyclopentyl bromide with diethyl malonate in the presence of a strong base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, followed by hydrolysis and decarboxylation to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions: 2-Cyclopentyl-2-methylpropanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium ethoxide) are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclopentyl ketones or carboxylic acids.
Reduction: Formation of cyclopentyl alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Cyclopentyl-2-methylpropanedioic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development and metabolic studies.
Industry: It is utilized in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Cyclopentyl-2-methylpropanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing metabolic processes. Its structural features allow it to bind to active sites of enzymes, altering their activity and leading to various biochemical effects.
相似化合物的比较
2-Cyclopentyl-2-methylpropanoic acid: Similar in structure but lacks the second carboxyl group.
Cyclopentylacetic acid: Contains a cyclopentyl group but differs in the position of the carboxyl group.
Cyclopentylmalonic acid: Similar backbone but with different substituents.
Uniqueness: 2-Cyclopentyl-2-methylpropanedioic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
属性
CAS 编号 |
57296-56-7 |
|---|---|
分子式 |
C9H14O4 |
分子量 |
186.20 g/mol |
IUPAC 名称 |
2-cyclopentyl-2-methylpropanedioic acid |
InChI |
InChI=1S/C9H14O4/c1-9(7(10)11,8(12)13)6-4-2-3-5-6/h6H,2-5H2,1H3,(H,10,11)(H,12,13) |
InChI 键 |
IAGZDEGCKPKHBW-UHFFFAOYSA-N |
规范 SMILES |
CC(C1CCCC1)(C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(N'-Hydroxycarbamimidoyl)phenyl]urea](/img/structure/B13159476.png)




![2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole](/img/structure/B13159505.png)




![2-(Chloromethyl)-2-cyclopropylbicyclo[2.2.1]heptane](/img/structure/B13159540.png)



